molecular formula C39H50O20 B12405526 Maohuoside B

Maohuoside B

Cat. No.: B12405526
M. Wt: 838.8 g/mol
InChI Key: OKHNHLLCQFISIQ-RBLYEMSNSA-N
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Description

Maohuoside B is a flavonoid compound isolated from the plant Epimedium koreanum Nakai. It is known for its various biological activities and potential therapeutic applications. The compound is part of a group of flavonoids that contribute to the medicinal properties of the plant, which has been traditionally used in Chinese medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Maohuoside B can be synthesized through various chemical reactions involving the flavonoid backbone. The synthesis typically involves the glycosylation of the flavonoid core with specific sugar moieties under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the plant Epimedium koreanum Nakai. The process includes:

    Extraction: Using solvents such as ethanol or methanol to extract the flavonoids from the plant material.

    Purification: Employing techniques like high-performance liquid chromatography (HPLC) to isolate and purify this compound from other flavonoids and impurities.

Chemical Reactions Analysis

Types of Reactions: Maohuoside B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the flavonoid structure, leading to different derivatives.

    Substitution: Substitution reactions can occur on the flavonoid core, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids.

Scientific Research Applications

Maohuoside B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study flavonoid chemistry and reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and osteogenic activities.

    Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties.

Mechanism of Action

Maohuoside B exerts its effects through various molecular targets and pathways. It is known to:

    Modulate signaling pathways: Such as the BMP and MAPK pathways, which are involved in bone formation and cellular differentiation.

    Interact with enzymes: Inhibiting or activating specific enzymes that play roles in oxidative stress and inflammation.

    Bind to receptors: Affecting receptor-mediated signaling and cellular responses.

Comparison with Similar Compounds

Maohuoside B is unique among flavonoids due to its specific glycosylation pattern and biological activities. Similar compounds include:

    Icariin: Another flavonoid from Epimedium species with similar osteogenic and antioxidant properties.

    Epimedin A, B, and C: Flavonoids with different glycosylation patterns but similar biological activities.

    Maohuoside A: A closely related compound with similar but distinct biological effects.

This compound stands out due to its specific molecular structure and the resulting unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C39H50O20

Molecular Weight

838.8 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-30(49)27(46)24(43)21(12-40)55-38)11-19(42)23-26(45)36(34(57-35(18)23)16-6-8-17(52-4)9-7-16)59-37-32(51)29(48)33(15(3)53-37)58-39-31(50)28(47)25(44)22(13-41)56-39/h5-9,11,15,21-22,24-25,27-33,37-44,46-51H,10,12-13H2,1-4H3/t15-,21+,22+,24+,25+,27-,28-,29-,30+,31+,32+,33-,37-,38+,39-/m0/s1

InChI Key

OKHNHLLCQFISIQ-RBLYEMSNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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